(5-Chlorothiophen-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(5-Chlorothiophen-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a thiophene ring substituted with a chlorine atom, a pyridazine ring with a methyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorothiophen-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazines with 1,4-diketones.
Etherification: The pyridazine ring is then etherified with the pyrrolidine ring using a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Coupling: Finally, the thiophene and pyridazine rings are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, DMF.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-Chlorothiophen-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5-Chlorothiophen-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone: This compound features a pyrazine ring instead of a pyridazine ring.
(5-Chlorothiophen-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanol: This compound has a hydroxyl group instead of a ketone group.
Uniqueness
The uniqueness of (5-Chlorothiophen-2-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-2-5-13(17-16-9)20-10-6-7-18(8-10)14(19)11-3-4-12(15)21-11/h2-5,10H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYABXGHCEAIYEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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